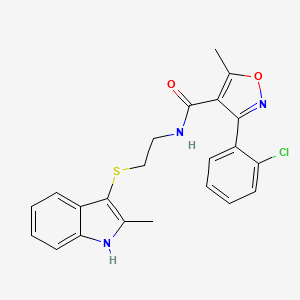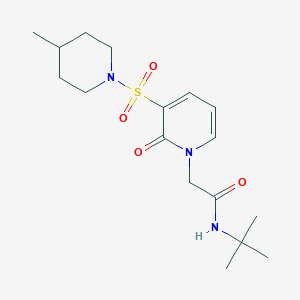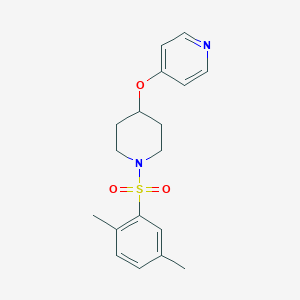
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, also known as ETTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETTA belongs to the class of thiazole-based compounds, which have been found to possess diverse biological activities. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Thiazole derivatives, including compounds structurally related to 2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, have shown significant antimicrobial and antifungal properties. For instance, studies have revealed the efficacy of these compounds against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus niger. This indicates their potential as candidates in developing new antimicrobial agents (Saravanan et al., 2010), (Liao et al., 2017).
Anticancer Activities
Several thiazole derivatives have been synthesized and evaluated for their potential antitumor activities. These compounds have demonstrated considerable effectiveness against various cancer cell lines, suggesting their potential in cancer treatment. Notably, certain derivatives have exhibited selective cytotoxicity against specific cancer cells, highlighting their potential as targeted anticancer agents (Yurttaş et al., 2015), (Evren et al., 2019).
Selective Receptor Agonist Activity
Research has shown that certain thiazole compounds act as selective agonists for human β3-adrenergic receptors. These findings are significant in the context of treating conditions like obesity and type 2 diabetes, as these compounds could offer a targeted therapeutic approach (Maruyama et al., 2012).
Synthesis and Characterization of New Derivatives
The synthesis and characterization of new thiazole derivatives, including those similar to this compound, have been extensively researched. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Azeez & Abdullah, 2019).
Potential Antiviral Activities
Some thiazole derivatives have been evaluated for their antiviral activities. This research suggests the possibility of using these compounds in developing new antiviral agents, potentially offering new treatments for viral infections (Tang et al., 2019).
Propiedades
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-3-28-16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-29-22)19-12-15-5-4-6-18(26-2)21(15)27-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYAKOAOCQQPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B3005302.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)
![1-Cyclohexyl-4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3005304.png)


![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)
![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)
